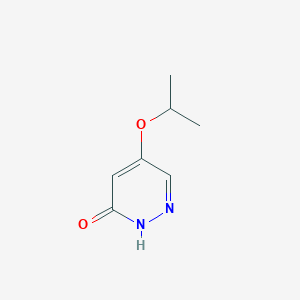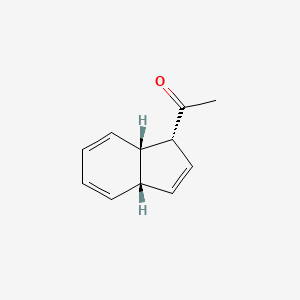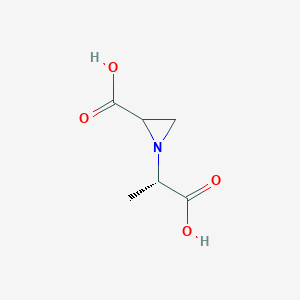
1-(Azetidin-3-yl)piperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azetidin-3-il)piperidin-4-ona es un compuesto orgánico heterocíclico que presenta tanto un anillo de azetidina como uno de piperidinona. Este compuesto es de gran interés en la química medicinal debido a sus potenciales propiedades farmacológicas y su papel como bloque de construcción en la síntesis de diversas moléculas bioactivas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 1-(Azetidin-3-il)piperidin-4-ona típicamente implica la ciclización de precursores apropiados bajo condiciones controladas. Un método común incluye la reacción de azetidina con derivados de piperidinona en presencia de un catalizador adecuado. Las condiciones de reacción a menudo requieren una atmósfera inerte y un control específico de la temperatura para asegurar el rendimiento deseado del producto .
Métodos de producción industrial: La producción industrial de 1-(Azetidin-3-il)piperidin-4-ona puede implicar reacciones por lotes a gran escala utilizando rutas sintéticas optimizadas. El proceso generalmente incluye pasos como la purificación y la cristalización para obtener el compuesto en alta pureza. El uso de reactores de flujo continuo también puede mejorar la eficiencia y la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones: 1-(Azetidin-3-il)piperidin-4-ona experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en un medio acuoso.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Haluros de alquilo en presencia de una base como el hidruro de sodio.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos correspondientes, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
1-(Azetidin-3-il)piperidin-4-ona tiene diversas aplicaciones en la investigación científica:
Química: Sirve como precursor en la síntesis de moléculas orgánicas complejas y heterociclos.
Biología: El compuesto se utiliza en el estudio de inhibidores enzimáticos y moduladores de receptores.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 1-(Azetidin-3-il)piperidin-4-ona implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede modular la actividad de estos objetivos uniéndose a sus sitios activos o sitios alostéricos, lo que influye en varias vías bioquímicas. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y las modificaciones estructurales del compuesto .
Compuestos similares:
- Clorhidrato de 1-(Piperidin-4-il)azetidin-3-ol
- Dihidrocloruro de 1-(Azetidin-3-il)piperidin-4-il)metanol
- Di-trifluoroacetato de 1-(Azetidin-3-il)piperidin-4-ol
Comparación: 1-(Azetidin-3-il)piperidin-4-ona es única debido a su estructura de anillo específica, que confiere propiedades químicas y farmacológicas distintas. En comparación con compuestos similares, puede exhibir patrones de reactividad y actividades biológicas diferentes, lo que lo convierte en un andamiaje valioso en química medicinal .
Comparación Con Compuestos Similares
- 1-(Piperidin-4-yl)azetidin-3-ol hydrochloride
- 1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride
- 1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroacetate
Comparison: 1-(Azetidin-3-yl)piperidin-4-one is unique due to its specific ring structure, which imparts distinct chemical and pharmacological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable scaffold in medicinal chemistry .
Propiedades
Fórmula molecular |
C8H14N2O |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
1-(azetidin-3-yl)piperidin-4-one |
InChI |
InChI=1S/C8H14N2O/c11-8-1-3-10(4-2-8)7-5-9-6-7/h7,9H,1-6H2 |
Clave InChI |
REMJUMGLVOXMDK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1=O)C2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-Spiro[2.5]octane-1-carboxamide](/img/structure/B11918310.png)



![3-Methylthieno[3,2-c]pyridin-4-amine](/img/structure/B11918327.png)






![3-Methylimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B11918368.png)
